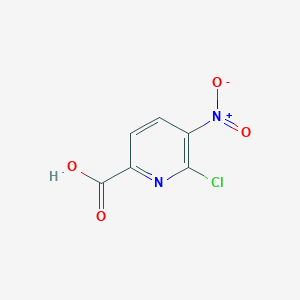6-Chloro-5-nitropicolinic acid
CAS No.: 353277-27-7
Cat. No.: VC2421812
Molecular Formula: C6H3ClN2O4
Molecular Weight: 202.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 353277-27-7 |
|---|---|
| Molecular Formula | C6H3ClN2O4 |
| Molecular Weight | 202.55 g/mol |
| IUPAC Name | 6-chloro-5-nitropyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H3ClN2O4/c7-5-4(9(12)13)2-1-3(8-5)6(10)11/h1-2H,(H,10,11) |
| Standard InChI Key | WMPMXUCWDZXMEW-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1[N+](=O)[O-])Cl)C(=O)O |
| Canonical SMILES | C1=CC(=NC(=C1[N+](=O)[O-])Cl)C(=O)O |
Introduction
6-Chloro-5-nitropicolinic acid, also known as 6-chloro-5-nitropyridine-2-carboxylic acid, is a chemical compound with the molecular formula C₆H₃ClN₂O₄ and a molecular weight of approximately 202.55 g/mol . It is a derivative of picolinic acid, which is a pyridine ring with a carboxylic acid group attached at the 2-position. The addition of a chlorine atom at the 6-position and a nitro group at the 5-position modifies its chemical properties significantly.
Synthesis and Applications
6-Chloro-5-nitropicolinic acid is synthesized through specific chemical reactions involving the modification of picolinic acid. The compound is used in various chemical and pharmaceutical applications due to its unique functional groups, which allow it to participate in a range of reactions.
Hazard Information
-
GHS Classification:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
-
-
Precautionary Statements:
Storage Conditions
-
Storage Temperature: Inert atmosphere, 2-8°C
-
Physical Form: Solid
Research Findings
Research on 6-Chloro-5-nitropicolinic acid is limited, but it is often involved in studies related to its potential applications in organic synthesis and pharmaceutical chemistry. The compound's unique structure makes it a valuable precursor for synthesizing more complex molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume